Estrone Sulfate

Catalog No.

S16215449

CAS No.

438-67-5; 481-97-0

M.F

C18H22O5S

M. Wt

350.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

438-67-5; 481-97-0

Product Name

Estrone Sulfate

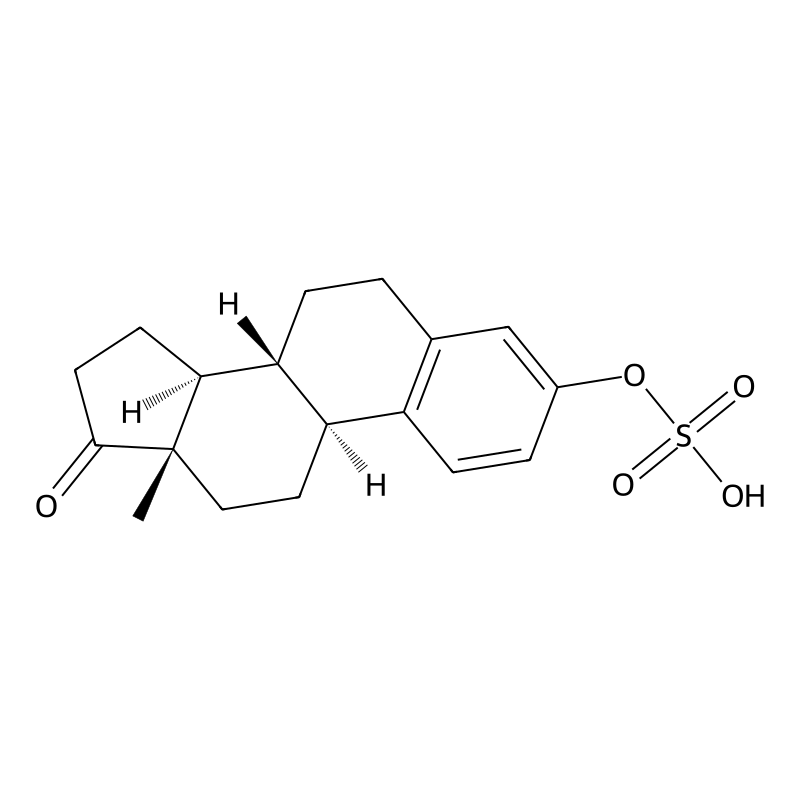

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

Molecular Formula

C18H22O5S

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15-,16+,18+/m1/s1

InChI Key

JKKFKPJIXZFSSB-CBZIJGRNSA-N

SMILES

Array

Estrone 3-sulfate is a steroid sulfate that is the 3-sulfate of estrone. It has a role as a human metabolite and a mouse metabolite. It is a 17-oxo steroid and a steroid sulfate. It is functionally related to an estrone. It is a conjugate acid of an estrone 3-sulfate(1-). It derives from a hydride of an estrane.

Estrone sulfate (as estropipate) is a form of estrogen. It has several uses such as: alleviate symptoms of menopause as hormone replacement therapy, treatment some types of infertility, treatment of some conditions leading to underdevelopment of female sexual characteristics, treatment of vaginal atrophy, treatment of some types of breast cancer (particularly in men and postmenopausal women), treatment of prostate cancer and prevention of osteoporosis.

Estrone sulfate has been reported in Homo sapiens and Phaseolus vulgaris with data available.

Estrone Sulfate is an aqueous substance that is the sulfate salt form of estrone. (NCI)

ESTRONE SULFURIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1977 and has 5 approved indications. This drug has a black box warning from the FDA.

sulfoconjugated estrone; RN given refers to parent cpd

Estrone sulfate (as estropipate) is a form of estrogen. It has several uses such as: alleviate symptoms of menopause as hormone replacement therapy, treatment some types of infertility, treatment of some conditions leading to underdevelopment of female sexual characteristics, treatment of vaginal atrophy, treatment of some types of breast cancer (particularly in men and postmenopausal women), treatment of prostate cancer and prevention of osteoporosis.

Estrone sulfate has been reported in Homo sapiens and Phaseolus vulgaris with data available.

Estrone Sulfate is an aqueous substance that is the sulfate salt form of estrone. (NCI)

ESTRONE SULFURIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1977 and has 5 approved indications. This drug has a black box warning from the FDA.

sulfoconjugated estrone; RN given refers to parent cpd

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

350.11879497 Da

Monoisotopic Mass

350.11879497 Da

Heavy Atom Count

24

Melting Point

254.5 °C

UNII

QTL48N278K

Related CAS

1240-04-6 (potassium salt)

438-67-5 (hydrochloride salt)

438-67-5 (hydrochloride salt)

Drug Indication

Estropipate is used for the treatment of moderate to severe vasomotor symptoms associated with the monopause, and moderate to severe symptoms of vulval and vaginal atrophy associated with the menopause. It is also used to treat hypoestrogenism due to hypogonadism, castration or primary ovarian failure, and prevent postmenopausal osteoporosis.

Mechanism of Action

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary.

Absorption Distribution and Excretion

Estropipate is well absorbed through the skin and gastrointestinal tract. When applied for a local action, absorption is usually sufficient to cause systemic effects.

Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates

Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates

Metabolism Metabolites

Exogenous estrogens are metabolized in the same manner as endogenous estrogens. Circulating estrogens exist in a dynamic equilibrium of metabolic interconversions. These transformations take place mainly in the liver. Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite. Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption. In postmenopausal women, a significant proportion of the circulating estrogens exist as sulfate conjugates, especially estrone sulfate, which serves as a circulating reservoir for the formation of more active estrogens.

Wikipedia

Estrone_sulfate

Dates

Last modified: 10-13-2025

Explore Compound Types

Get ideal chemicals from 750K+ compounds